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Compound of Interest

Compound Name: Peganumine A

Cat. No.: B12393176 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the Nuclear Magnetic Resonance

(NMR) and Mass Spectrometry (MS) analysis of Peganumine A, a dimeric β-carboline alkaloid

with a unique octacyclic scaffold. The protocols outlined below are based on the initial isolation

and characterization of this compound.

Introduction
Peganumine A is a natural product isolated from the seeds of Peganum harmala.[1][2][3] It is

characterized by a novel 3,9-diazatetracyclo[6.5.2.0(1,9).0(3,8)]pentadec-2-one scaffold.[1][2]

Structurally, it is a dimeric β-carboline alkaloid. Peganumine A has demonstrated moderate to

selective cytotoxic activity against various cancer cell lines, including MCF-7, PC-3, HepG2,

and notably, a potent effect on HL-60 cells with an IC50 value of 5.8 μM, highlighting its

potential as an anticancer lead compound. The structural elucidation of Peganumine A was

accomplished through a combination of spectroscopic methods, primarily NMR and high-

resolution mass spectrometry (HRESIMS), along with X-ray crystallography and other

techniques.

Experimental Protocols
Isolation of Peganumine A
The isolation of Peganumine A from the seeds of Peganum harmala is a multi-step process

involving extraction and chromatographic separation.
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Protocol:

Extraction:

The dried and powdered seeds of Peganum harmala are subjected to extraction with

ethanol.

The resulting crude extract is then partitioned between ethyl acetate and water.

The ethyl acetate layer, containing the alkaloid fraction, is concentrated under reduced

pressure.

Chromatographic Separation:

The crude extract is subjected to column chromatography over silica gel.

Elution is performed with a gradient of chloroform and methanol.

Fractions are collected and monitored by thin-layer chromatography (TLC).

Fractions containing Peganumine A are combined and further purified by preparative TLC

or HPLC to yield the pure compound.

NMR Spectroscopy
NMR spectroscopy is crucial for the structural elucidation of Peganumine A, providing detailed

information about the carbon and proton framework.

Protocol:

Sample Preparation: A sample of pure Peganumine A is dissolved in a suitable deuterated

solvent, such as DMSO-d₆.

Data Acquisition:

¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra are recorded on a high-

field NMR spectrometer (e.g., 500 MHz or higher).
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Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent

peak or an internal standard (e.g., TMS).

Coupling constants (J) are reported in Hertz (Hz).

Mass Spectrometry
High-resolution mass spectrometry is employed to determine the elemental composition and

exact mass of Peganumine A.

Protocol:

Sample Preparation: A dilute solution of Peganumine A is prepared in a suitable solvent,

such as methanol.

Data Acquisition:

The sample is introduced into a high-resolution mass spectrometer, typically using

electrospray ionization (ESI).

The mass spectrum is acquired in positive ion mode to observe the protonated molecule

[M+H]⁺.

The high-resolution data provides the accurate mass, which is used to calculate the

molecular formula.

Data Presentation
Mass Spectrometry Data

Parameter Value

Ionization Mode HRESIMS

Observed m/z [M+H]⁺ 483.2390

Calculated m/z [M+H]⁺ 483.2391

Molecular Formula C₂₉H₃₀N₄O₃
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Table 1: High-Resolution Mass Spectrometry Data for Peganumine A.

NMR Spectroscopic Data
The following table summarizes the ¹H and ¹³C NMR data for Peganumine A, recorded in

DMSO-d₆.
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Position δC (ppm) δH (ppm, J in Hz)

1 77.4

2 171.4

3 55.2 3.25 (m), 2.98 (m)

4 29.9 2.15 (m), 1.98 (m)

5 111.4 6.70 (dd, 8.6, 1.8)

6 127.3

7 155.0

8 94.2 6.87 (d, 1.8)

10 119.8 7.24 (d, 8.6)

11 135.8

12 127.3

13 111.3

1' 78.8

3' 54.9 3.18 (m), 2.90 (m)

4' 29.7 2.05 (m), 1.85 (m)

5' 111.3 6.63 (dd, 8.6, 1.6)

6' 127.2

7' 154.8

8' 94.0 6.93 (d, 1.6)

10' 119.6 7.20 (d, 8.6)

11' 135.6

12' 127.2

13' 111.4
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14 59.8

15 39.8 2.30 (m), 2.10 (m)

16 39.6 2.25 (m), 2.00 (m)

17 59.5

14-CH₃ 25.4 1.38 (s)

17-CH₃ 25.2 1.15 (s)

7-OCH₃ 55.4 3.78 (s)

7'-OCH₃ 55.3 3.77 (s)

NH-9 11.25 (br s)

NH-9' 10.77 (br s)

Table 2: ¹H and ¹³C NMR Data for Peganumine A (500 MHz for ¹H and 125 MHz for ¹³C, in

DMSO-d₆).
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Caption: Experimental workflow for the isolation and structural elucidation of Peganumine A.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b12393176?utm_src=pdf-body-img
https://www.benchchem.com/product/b12393176?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12393176?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Peganumine A

Analytical Techniques Derived Data

Structural Information

Peganumine A
(C₂₉H₃₀N₄O₃)

NMR Spectroscopy

Mass Spectrometry

¹H and ¹³C Chemical Shifts
Coupling Constants

Accurate Mass
Molecular Formula

3D Structure
Connectivity

Click to download full resolution via product page

Caption: Logical relationship between Peganumine A, analytical techniques, and derived

structural data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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